molecular formula C17H21N5O2 B2511046 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1795298-19-9

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2511046
CAS No.: 1795298-19-9
M. Wt: 327.388
InChI Key: HTTCJZWMUQPPNF-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound featuring an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[1,2-b]pyrazole: Shares the imidazo[1,2-b]pyrazole core but lacks the ethyl and methoxyphenethyl groups.

    1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Similar structure but without the methoxyphenethyl group.

Uniqueness

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both the ethyl and methoxyphenethyl groups, which may enhance its biological activity and specificity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-24-15-4-2-14(3-5-15)6-8-18-17(23)19-10-11-21-12-13-22-16(21)7-9-20-22/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTCJZWMUQPPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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